molecular formula C16H18N4O4S B2750377 N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903297-78-8

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2750377
CAS No.: 1903297-78-8
M. Wt: 362.4
InChI Key: UAVVYASHYXGKEH-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a morpholine ring and a carboxamide group, along with a methylsulfonylphenyl moiety. Its unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the pyrimidine intermediate with 4-(methylsulfonyl)phenylamine, typically through a coupling reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(4-(methylsulfonyl)phenyl)-pyrimidine-4-carboxamide: Lacks the morpholine ring, which may affect its biological activity.

    N-(4-(methylsulfonyl)phenyl)-6-piperidinopyrimidine-4-carboxamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the morpholine ring in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability. Additionally, the combination of the methylsulfonylphenyl group with the pyrimidine core may confer unique biological activities not observed in other derivatives.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-25(22,23)13-4-2-12(3-5-13)19-16(21)14-10-15(18-11-17-14)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVVYASHYXGKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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